molecular formula C14H18ClNO3 B1625549 Z-L-Val-chloromethylketone CAS No. 90105-41-2

Z-L-Val-chloromethylketone

Cat. No.: B1625549
CAS No.: 90105-41-2
M. Wt: 283.75 g/mol
InChI Key: WSWKTTVMLUYLGQ-ZDUSSCGKSA-N
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Description

Z-L-Val-chloromethylketone is a synthetic organic compound with the molecular formula C14H18ClNO3. It is primarily used in research and development settings and is not intended for medicinal or household use . This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

The synthesis of Z-L-Val-chloromethylketone involves several steps, typically starting with the protection of the amino group of valine. The protected valine is then subjected to chloromethylation to introduce the chloromethyl group. The final step involves the deprotection of the amino group to yield the desired compound. The specific reaction conditions and reagents used can vary, but common methods include the use of chloromethyl methyl ether and a base such as sodium hydroxide .

Chemical Reactions Analysis

Z-L-Val-chloromethylketone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Z-L-Val-chloromethylketone has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in the synthesis of various bioactive compounds and as a tool in the study of enzyme mechanisms. In medicinal chemistry, it is employed to develop inhibitors for specific enzymes, which can be used in drug discovery and development .

Mechanism of Action

The mechanism of action of Z-L-Val-chloromethylketone involves its interaction with specific molecular targets, such as enzymes. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of their activity. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Z-L-Val-chloromethylketone can be compared with other similar compounds, such as Z-L-Phe-chloromethylketone and Z-L-Leu-chloromethylketone. These compounds share similar structures and reactivity but differ in the specific amino acid residue. The uniqueness of this compound lies in its specific interaction with enzymes that recognize the valine residue, making it a valuable tool in studying enzymes with valine-specific activity .

Conclusion

This compound is a versatile compound with significant applications in scientific research Its ability to undergo various chemical reactions and its role in enzyme inhibition make it a valuable tool in chemistry, biology, and medicine

Properties

IUPAC Name

benzyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(2)13(12(17)8-15)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKTTVMLUYLGQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552487
Record name Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90105-41-2
Record name Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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